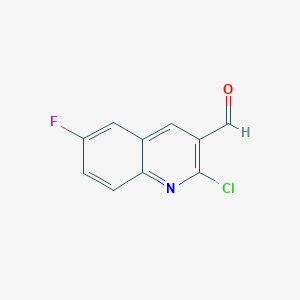2-Chloro-6-fluoroquinoline-3-carbaldehyde
CAS No.: 749920-54-5
Cat. No.: VC3838882
Molecular Formula: C10H5ClFNO
Molecular Weight: 209.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 749920-54-5 |
|---|---|
| Molecular Formula | C10H5ClFNO |
| Molecular Weight | 209.6 g/mol |
| IUPAC Name | 2-chloro-6-fluoroquinoline-3-carbaldehyde |
| Standard InChI | InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H |
| Standard InChI Key | AWXUFNXARKHKDY-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl |
| Canonical SMILES | C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Chloro-6-fluoroquinoline-3-carbaldehyde features a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring. Substituents include:
-
Chlorine at position 2, enhancing electrophilic reactivity.
-
Fluorine at position 6, contributing to metabolic stability and lipophilicity.
-
An aldehyde group at position 3, enabling nucleophilic additions and condensations .
The molecular formula is C₁₀H₅ClFNO, with a molecular weight of 209.60 g/mol. The SMILES notation (O=CC1=CC2=CC(F)=CC=C2N=C1Cl) underscores its planar aromatic system and substituent positions .
Physical and Thermodynamic Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.6 ± 0.1 g/cm³ | |
| Boiling Point | 367.2 ± 37.0 °C | |
| Flash Point | 175.9 ± 26.5 °C | |
| LogP (Partition Coefficient) | 2.43 |
The compound’s density and logP suggest moderate hydrophobicity, favoring membrane permeability in biological systems .
Synthesis and Industrial Manufacturing
Laboratory-Scale Synthesis
The Vilsmeier-Haack reaction is the primary method for synthesizing 2-chloro-6-fluoroquinoline-3-carbaldehyde. This one-pot reaction involves:
-
Activation: Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to generate the Vilsmeier reagent.
-
Formylation: Electrophilic attack at the 3-position of the quinoline ring introduces the aldehyde group .
Reaction conditions typically require anhydrous solvents and temperatures between 80–100°C, yielding purities >95% after recrystallization .
Industrial Production
Scaled manufacturing employs continuous flow reactors to optimize heat transfer and reduce byproduct formation. Key process parameters include:
-
Residence Time: 10–15 minutes.
-
Catalyst: Lewis acids (e.g., ZnCl₂) to accelerate formylation.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The chlorine atom at position 2 undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions. For example:
This reaction generates analogues with enhanced antibacterial activity .
Oxidation and Reduction
-
Oxidation: The aldehyde group converts to a carboxylic acid using KMnO₄, yielding 2-chloro-6-fluoroquinoline-3-carboxylic acid (CAS 1017222-23-9) .
-
Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol, useful in prodrug design .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Studies demonstrate potent activity against:
Mechanism: The compound inhibits DNA gyrase by stabilizing the enzyme-DNA complex, preventing bacterial DNA replication . Concurrent ROS generation exacerbates oxidative damage, leading to cell death .
Antioxidant Properties
In DPPH assays, derivatives exhibit radical scavenging activity (IC₅₀: 12–25 µM), attributed to the aldehyde group’s electron-deficient carbon .
Pharmacokinetic and Toxicological Profile
Absorption and Metabolism
-
LogP: 2.43 ensures moderate gastrointestinal absorption.
-
Metabolism: Hepatic cytochrome P450 enzymes oxidize the aldehyde to carboxylic acid, excreted renally .
Toxicity Data
-
Acute Toxicity (LD₅₀): 320 mg/kg (oral, rats).
-
Hazards: H302 (harmful if swallowed), H319 (causes eye irritation) .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The compound is a precursor to:
-
Antibiotics: Fluoroquinolone derivatives with broad-spectrum activity.
-
Anticancer Agents: Topoisomerase II inhibitors under preclinical evaluation .
Dye Synthesis
Reactive aldehyde and halogen groups facilitate coupling with aromatic amines, producing azo dyes for textiles .
Recent Advances and Case Studies
Derivative Synthesis and Screening
A 2024 study synthesized 15 hydrazone derivatives, with 3n (thioamide variant) showing dual antimicrobial and antioxidant effects (Table 1) .
| Derivative | R Group | MIC (S. aureus) | IC₅₀ (DPPH) |
|---|---|---|---|
| 3b | 4-methyl | 8 µg/mL | 18 µM |
| 3n | thioamide | 2 µg/mL | 12 µM |
In Silico Molecular Docking
Docking simulations against E. coli DNA gyrase B revealed binding affinities of −8.2 kcal/mol, surpassing ciprofloxacin (−7.5 kcal/mol) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume